

Performance Benchmarks of 6-(benzylamino)pyridine-3-carbonitrile Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 6-(Benzylamino)pyridine-3-carbonitrile

Cat. No.: B174813

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This guide provides a comparative analysis of **6-(benzylamino)pyridine-3-carbonitrile** derivatives, focusing on their performance as inhibitors of various key biological targets implicated in cancer and microbial diseases. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Performance Data

The biological activity of **6-(benzylamino)pyridine-3-carbonitrile** and its analogs has been evaluated against several targets, including protein kinases and bacterial enzymes. The following tables summarize the inhibitory activities of representative compounds from various studies.

Table 1: Anticancer Activity of Pyridine-3-carbonitrile Derivatives

Compound	Target Cell Line	IC50 (µg/mL)	Reference
Derivative 3a	Hela (Cervix Carcinoma)	3.5	[1]
MCF-7 (Breast Carcinoma)	4.5	[1]	
3-Cyanopyridine Derivative III	MCF-7 (Breast Cancer)	0.02	[2]
NCI-H460 (Non-small cell lung)	0.01	[2]	
SF-268 (CNS Cancer)	0.02	[2]	

Table 2: Kinase Inhibitory Activity

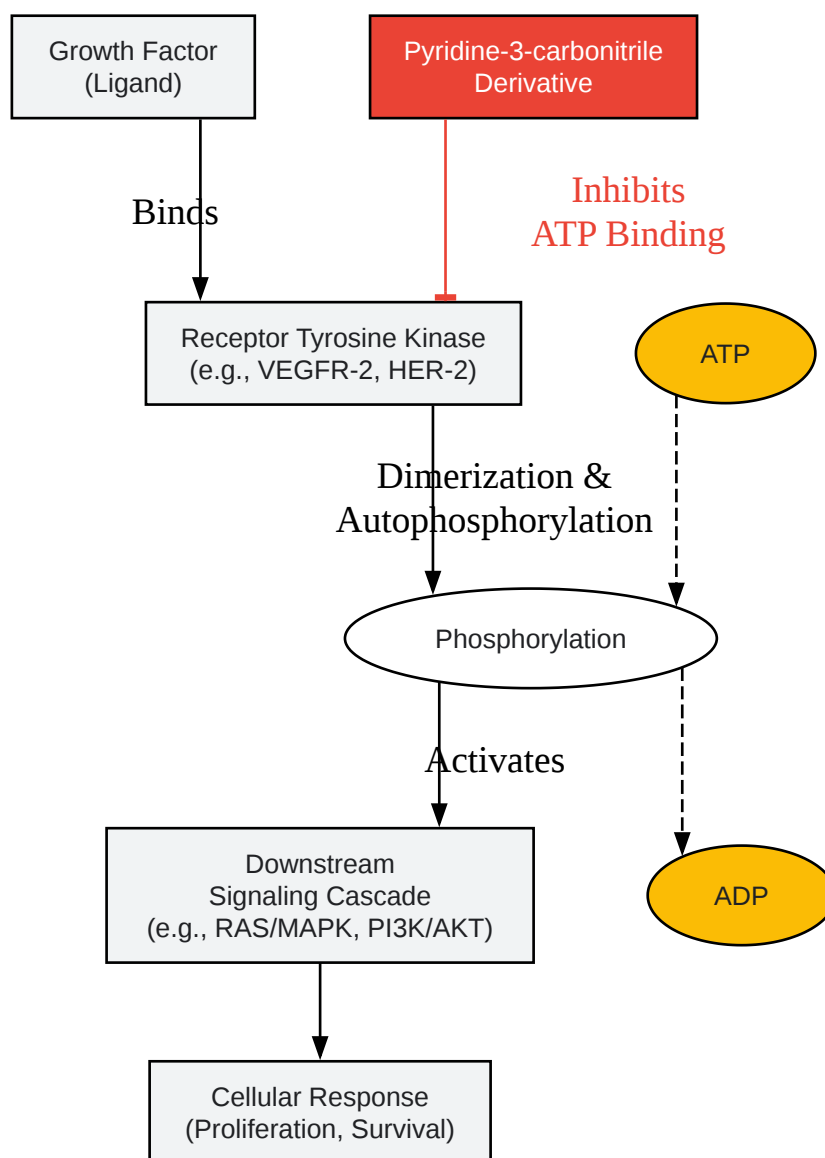
Compound Class	Target Kinase	Key Findings	Reference
7-phenylaminothieno[3, 2-b]pyridine-6-carbonitriles	Src Kinase	Potent inhibition of Src kinase activity.	[3]
Pyridone-based derivatives	VEGFR-2 / HER-2	Potential for dual inhibitory action.	[2]
6-benzylaminopurine derivatives	CDK2	Several derivatives showed stronger inhibitory activity than the parent compound, BAP.	[4]

Table 3: Antimicrobial and Enzyme Inhibitory Activity

Compound	Target Enzyme/Organism	IC50 / MIC	Reference
Derivative 14	DNA Gyrase A	0.31 μ M	[1]
DNA Gyrase B	0.04 μ M	[1]	
Ciprofloxacin (Standard)	DNA Gyrase A	0.50 μ M	[1]
Novobiocin (Standard)	DNA Gyrase B	1.77 μ M	[1]
Derivative 10	Vibrio cholerae & others	30 μ g/mL (MIC)	[1]
Derivatives 7, 9, 11, 14	Candida albicans & others	1.95 μ g/mL (MIC)	[1]

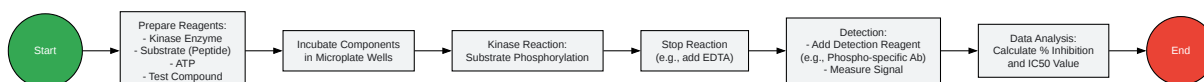
Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized kinase signaling pathway commonly targeted by these derivatives and a typical workflow for assessing their inhibitory activity.



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Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by pyridine derivatives.



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Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the performance of **6-(benzylamino)pyridine-3-carbonitrile** derivatives.

In Vitro Kinase Inhibition Assay

This protocol is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.[\[5\]](#)[\[6\]](#)

Materials:

- Purified kinase enzyme (e.g., Src, CDK2, VEGFR-2)
- Specific peptide substrate for the kinase
- Adenosine triphosphate (ATP)
- Test compounds (**6-(benzylamino)pyridine-3-carbonitrile** derivatives) dissolved in DMSO
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Microplates (e.g., 96-well or 384-well)
- Detection reagents (e.g., phosphospecific antibody, luminescent or fluorescent detection kit)
- Plate reader

Procedure:

- **Compound Preparation:** Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute into the assay buffer.
- **Reaction Mixture:** In each well of the microplate, add the kinase enzyme, the peptide substrate, and the test compound at its desired concentration. Include positive (no inhibitor) and negative (no enzyme) controls.

- **Initiation:** Start the phosphorylation reaction by adding a predetermined concentration of ATP to all wells.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).
- **Termination:** Stop the reaction by adding a solution such as EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
- **Detection:** Add the detection reagents according to the manufacturer's protocol. This typically involves a phosphospecific antibody that binds only to the phosphorylated substrate. The signal (luminescence, fluorescence, etc.) is proportional to the amount of phosphorylated substrate.
- **Data Analysis:** Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MCF-7, Hela)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates

Procedure:

- **Cell Seeding:** Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the cells for a specified period, typically 48-72 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
- **Solubilization:** Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]

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